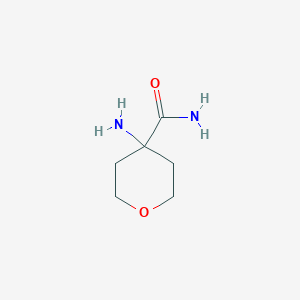

4-Aminooxane-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminooxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQLCQSZZQXKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183378-09-7 | |

| Record name | 4-aminooxane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 4 Aminooxane 4 Carboxamide Within Contemporary Chemical Biology

Significance of Heterocyclic Carboxamide Scaffolds in Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. A vast number of pharmaceuticals and biologically active molecules incorporate heterocyclic scaffolds. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are often crucial for biological activity.

The carboxamide group (-C(=O)NH₂) is a prevalent functional group in many drug molecules. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like proteins and nucleic acids. When integrated into a heterocyclic ring, the carboxamide moiety can influence the molecule's conformation, polarity, and metabolic stability, making heterocyclic carboxamides a particularly versatile and valuable class of compounds in drug design.

Derivatives of carboxamides have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, various arylcarboxamide derivatives have been investigated as potential anti-tubercular agents. researchgate.net Similarly, novel 9-aminoacridine-4-carboxamide (B19687) derivatives have been designed and evaluated for their anticancer properties. researchgate.net The structural diversity and proven biological relevance of heterocyclic carboxamides underscore the potential significance of newly synthesized members of this class, such as 4-Aminooxane-4-carboxamide.

Overview of Oxane-Based Structures in Drug Discovery and Development

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is also known as tetrahydropyran (B127337) (THP). pharmablock.com This scaffold is a key structural component in a variety of natural products and synthetic drugs. The presence of the oxygen atom in the ring can significantly impact a molecule's properties compared to its carbocyclic analog, cyclohexane. The oxane ring can act as a hydrogen bond acceptor and often improves aqueous solubility and other pharmacokinetic properties. pharmablock.com

Oxane derivatives are found in a range of clinically important drugs. For example, the core of pyranose sugars, such as glucose, is a tetrahydropyran ring system. wikipedia.org Furthermore, the tetrahydropyran motif is a component of some HIV protease inhibitors, where it can enhance binding to the enzyme's active site. nih.gov The development of drugs containing the oxane scaffold has been a dynamic area of research, with ongoing efforts to synthesize novel derivatives with improved therapeutic profiles.

Historical Trajectories of Research on this compound

Specific research focused solely on this compound is not extensively documented in publicly available literature, suggesting it is a relatively novel or underexplored compound. However, its structural components have been the subject of research for many years. The synthesis of related compounds, such as 4-amino-tetrahydro-2-pyran-4-carboxylic acid, has been described in patent literature, indicating an interest in this class of molecules for potential applications. nih.gov The synthesis of tetrahydropyran-4-carboxylic acid and its derivatives has also been a subject of study. acs.org

The emergence of this compound as a commercially available compound from various suppliers suggests a more recent interest in its potential as a building block in medicinal chemistry. Its hydrochloride salt is also available, which can offer different physicochemical properties for experimental use. researchgate.net

Current Research Landscape and Emerging Academic Interests in this compound

While direct research on this compound is limited, the broader interest in related structures provides a glimpse into its potential applications. Research into tetrahydropyrimidine (B8763341) carboxamides has demonstrated their potential as anticancer agents. nih.govresearchgate.netsemanticscholar.org Additionally, piperidine-4-carboxamide derivatives have been evaluated for their analgesic and antimicrobial activities. researchgate.net

The availability of this compound and its derivatives from chemical suppliers suggests that it is being used in discovery chemistry, likely as a scaffold to be further elaborated into more complex molecules. The presence of both an amino group and a carboxamide group on a rigid oxane ring makes it an attractive starting point for generating libraries of diverse compounds for screening against various biological targets.

A derivative, N-(4-acetamidophenyl)-4-aminooxane-4-carboxamide, has been documented in the PubChem database, which includes computed chemical and physical properties. rsc.org This indicates that researchers are beginning to synthesize and characterize molecules incorporating the this compound core.

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-4-aminooxane-4-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₃ | PubChem rsc.org |

| Molecular Weight | 277.32 g/mol | PubChem rsc.org |

| XLogP3 | -0.4 | PubChem rsc.org |

| Hydrogen Bond Donor Count | 3 | PubChem rsc.org |

| Hydrogen Bond Acceptor Count | 4 | PubChem rsc.org |

Synthetic Methodologies for 4 Aminooxane 4 Carboxamide and Its Chemical Derivatives

Foundational Synthetic Pathways to the 4-Aminooxane-4-carboxamide Core Structure

The construction of the this compound scaffold relies on several well-established synthetic transformations. These methods provide reliable routes to the key structural features of the molecule, namely the amino and carboxamide groups attached to the oxane ring.

Strecker Synthesis Approaches for Aminonitrile Intermediates

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. wikipedia.orglibretexts.org In the context of this compound synthesis, this reaction is crucial for producing the α-aminonitrile intermediate, 4-aminooxane-4-carbonitrile. The process typically starts with an aldehyde or ketone, ammonia (B1221849), and cyanide. wikipedia.orglibretexts.org

The reaction mechanism involves two main stages. masterorganicchemistry.com Initially, the carbonyl group of a ketone, such as oxan-4-one, reacts with ammonia to form an imine. masterorganicchemistry.comorganic-chemistry.org This is followed by the nucleophilic addition of a cyanide ion to the imine, yielding the α-aminonitrile. organic-chemistry.orgnih.gov This intermediate can then be hydrolyzed to form the corresponding amino acid. wikipedia.org A common variation involves reacting tetrahydropyrone with ammonium (B1175870) carbonate and sodium cyanide in a mixture of aqueous and ethanol (B145695) media. This one-pot approach facilitates the formation of the aminonitrile intermediate, which is a direct precursor to the target carboxamide. patsnap.com

The reaction is often promoted by acid, and hydrogen cyanide can be generated in situ from cyanide salts. organic-chemistry.org The use of ketones in place of aldehydes leads to the formation of α,α-disubstituted amino acids. wikipedia.org

Reductive Amination Strategies from Oxane-4-one Precursors

Reductive amination is a versatile and widely used method for forming C-N bonds. researchgate.net In the synthesis of this compound, this strategy is employed to introduce the amino group at the 4-position of the oxane ring, starting from oxane-4-one (also known as tetrahydropyran-4-one).

This process can involve the direct amination of a ketone precursor using a reducing agent. A common approach is the reaction of tetrahydro-2H-pyran-4-carboxylic acid derivatives with an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is typically performed under controlled pH (6-8) and temperature (50-80°C) conditions.

Catalytic hydrogenation of nitro precursors is another effective reductive amination technique. This involves the use of catalysts such as palladium on carbon (Pd/C) to achieve high selectivity and yield in the hydrogenation step.

Table 1: Comparison of Reductive Amination Conditions

| Precursor | Reagents | Catalyst | Conditions | Product |

| Tetrahydro-2H-pyran-4-carboxylic acid derivative | Amine source, Sodium cyanoborohydride | - | pH 6-8, 50-80°C | 4-Aminooxane-4-carboxylic acid derivative |

| Nitro precursor | Hydrogen gas | Palladium on carbon (Pd/C) | - | 4-Aminooxane derivative |

Direct Ammonolysis Techniques for Carboxamide Formation

Ammonolysis is a chemical process involving the reaction of a substance with ammonia. In the synthesis of this compound, direct ammonolysis is a key step for converting a carboxylic acid derivative, such as an ester, into the final carboxamide. iastate.edu

The reaction mechanism typically involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester. iastate.edu This is followed by the elimination of an alcohol molecule to form the amide. To achieve this transformation under milder conditions, carboxylic acids can first be converted to more reactive esters, which then undergo ammonolysis. iastate.edu For instance, dimethyl fumarate (B1241708) can be synthesized from fumaric acid via Fischer esterification and then subjected to ammonolysis. iastate.edu The reaction is often carried out in a solution of ammonia in a suitable solvent like methanol (B129727) or water. iastate.edu

The efficiency of ammonolysis can be influenced by factors such as temperature and the presence of water, which can act as a competing nucleophile leading to hydrolysis. iastate.edu

Catalytic Amination Methodologies for C-N Bond Formation

Catalytic amination represents a modern and efficient approach to forming carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. nih.govrsc.org These methods often utilize transition metal catalysts to facilitate the reaction between an amine and an organic substrate. nih.gov

Palladium-catalyzed amination has emerged as a general method for the formation of C-N bonds. nih.gov These reactions can be applied to a wide range of substrates, including those containing primary amides and free carboxylic acid groups. nih.gov The use of specific biaryl monophosphine ligands can enable the amination of even less reactive substrates like aryl tosylates and benzenesulfonates. nih.gov

More recently, rhodium- and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source have been developed. nih.gov These methods offer a step- and atom-economical alternative to traditional cross-coupling reactions. nih.gov The catalytic cycle typically involves chelation-assisted C-H bond cleavage, C-N bond formation via a metal-nitrenoid intermediate, and product release. nih.gov

Advanced Synthetic Approaches and Emerging Techniques

To improve the efficiency and environmental footprint of chemical syntheses, advanced techniques are continuously being developed. These methods often lead to faster reactions, higher yields, and simpler purification procedures.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields compared to conventional heating methods. nih.govnih.gov

In the context of synthesizing carboxamides and related heterocyclic compounds, microwave-assisted techniques have been successfully employed. nih.govbeilstein-journals.org For instance, the synthesis of various pyrimidine (B1678525) and triazole derivatives has been achieved with improved efficiency using microwave heating. nih.govmdpi.com The reaction conditions, such as the choice of solvent and catalyst, can be optimized to be chemoselective, favoring the formation of the desired product over side products. nih.gov This technology is particularly advantageous for laboratory-scale synthesis and can be scaled up for larger production. mdpi.com

Table 2: Comparison of Thermal vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Carboxamide formation | Thermal heating in methanol | 2 hours | 50% | nih.gov |

| Carboxamide formation | Microwave irradiation in methanol | 3 minutes | 65% | nih.gov |

| Triazole synthesis | Conventional heating | - | - | mdpi.com |

| Triazole synthesis | Microwave irradiation (180°C) | 3 hours | High | mdpi.com |

Enzymatic Catalysis in the Production of Chiral this compound

The production of chiral amines and their derivatives through enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. nih.govdiva-portal.org Enzymes such as transaminases, lipases, and dehydrogenases are instrumental in achieving high enantiopurity. scilit.compatsnap.commdpi.com

Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor. worktribe.com For the synthesis of chiral this compound, a hypothetical enzymatic route could start from a ketone precursor, 4-oxo-oxane-4-carboxamide. An (R)- or (S)-selective ω-transaminase could then be used to install the amino group stereoselectively. The choice of amine donor is crucial for shifting the reaction equilibrium towards the product; "smart" amine donors like lysine (B10760008) have been shown to be effective in driving the reaction to completion. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution (DKR) are other powerful enzymatic strategies. nih.govconicet.gov.ar In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess. nih.gov DKR combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. researchgate.net This has been successfully applied to the synthesis of various chiral amines and amino acids. researchgate.net

A chemoenzymatic approach has been reported for the synthesis of a related compound, (3R,4R)-3-amino-4-hydroxy-tetrahydropyran. This method utilizes a ketoreductase (KRED) to reduce a ketone to a chiral alcohol, followed by amination using a transaminase to install the amino group, demonstrating the potential of multi-enzyme cascades in synthesizing complex chiral tetrahydropyran (B127337) derivatives.

Table 1: Potential Enzymatic Strategies for Chiral this compound Synthesis

| Enzymatic Strategy | Enzyme Class | Precursor | Key Principle | Potential Outcome |

| Asymmetric Synthesis | Transaminase (ω-TA) | 4-Oxo-oxane-4-carboxamide | Stereoselective transfer of an amino group from a donor to a prochiral ketone. worktribe.com | Enantiopure (R)- or (S)-4-aminooxane-4-carboxamide. |

| Kinetic Resolution | Lipase | Racemic this compound | Enantioselective acylation of one enantiomer, allowing separation. nih.gov | One enantiomer as the acylated product and the other as the unreacted starting material. |

| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | Racemic this compound | Enzymatic resolution coupled with in-situ racemization of the undesired enantiomer. researchgate.net | High yield of a single enantiomer of the acylated product. |

| Chemoenzymatic Synthesis | Ketoreductase & Transaminase | Tetrahydropyran-4-one derivative | Sequential reduction and amination to introduce chiral centers. | Diastereomerically and enantiomerically pure substituted this compound. |

Multi-Step Synthesis of Structurally Diversified this compound Derivatives

The structural diversification of this compound is crucial for exploring its structure-activity relationship (SAR) in medicinal chemistry. This is typically achieved through multi-step synthetic sequences that modify the core structure.

A common strategy involves the synthesis of N-substituted derivatives by reacting the primary amino group of this compound with various electrophiles. For example, N-adamantyl derivatives have been noted for their enhanced lipophilicity. The synthesis of such derivatives would likely involve the reaction of this compound with an adamantyl halide or a similar activated species.

The synthesis of N-substituted carboxamide derivatives of other heterocyclic cores, such as indazole, pyrazole, and thieno[3,4-d]imidazole, provides a blueprint for potential diversification strategies for this compound. mdpi.comnih.govnih.gov These syntheses often involve the coupling of a carboxylic acid with a variety of amines, or the reaction of an amine with an activated carboxylic acid derivative (e.g., an acid chloride). For instance, a series of N-substituted indazole-3-carboxamides were synthesized by introducing a linker between the indazole core and various heterocycles. nih.gov A similar approach could be applied to this compound, where the amino group is functionalized with different linkers and terminal groups to generate a library of derivatives.

Another approach to diversification involves modifying the oxane ring itself, although this is generally more complex. Late-stage C-H functionalization or ring-opening and closing strategies could potentially be employed to introduce substituents onto the tetrahydropyran ring. nih.gov

Table 2: General Strategies for the Diversification of this compound

| Diversification Strategy | Target Moiety | General Reaction Type | Potential Reagents/Conditions | Reference for Analogy |

| N-Alkylation/Arylation | Amino Group | Nucleophilic Substitution | Alkyl/aryl halides, reductive amination with aldehydes/ketones. | |

| N-Acylation | Amino Group | Amide Bond Formation | Acid chlorides, activated carboxylic acids (e.g., with coupling agents like EDCI/HOBt). | |

| N-Sulfonylation | Amino Group | Sulfonamide Formation | Sulfonyl chlorides in the presence of a base. | General organic synthesis principles |

| Carboxamide Modification | Carboxamide Group | Amide Bond Formation | Coupling of 4-aminooxane-4-carboxylic acid with various amines. | mdpi.comnih.gov |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to access the individual enantiomers of this compound is essential for evaluating their distinct biological activities. d-nb.info Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by resolution of a racemic mixture.

A plausible route to enantiomerically pure this compound could start from a chiral precursor. The use of Fmoc-4-amino-tetrahydropyran-4-carboxylic acid as a chiral building block in peptide synthesis highlights the potential of using protected amino acids for asymmetric synthesis. chemimpex.com A general approach involves the reaction of a racemic mixture of an amine or carboxylic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. worktribe.com These diastereomers, having different physical properties, can then be separated by crystallization or chromatography. worktribe.com

Catalytic asymmetric hydrogenation is another powerful technique. d-nb.info For instance, a prochiral enamine precursor to this compound could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium-BINAP complexes) to yield one enantiomer in excess. Similarly, asymmetric reductive amination of a ketone precursor using a chiral catalyst or a chiral auxiliary can provide access to enantiomerically enriched amines. researchgate.net

A patent describing the synthesis of 4-aminotetrahydro-2-pyran-4-carboxylic acid details a multi-step process starting from tetrahydropyranone, which is reacted with ammonium carbonate and sodium cyanide. patsnap.com The resulting amino acid intermediate is then protected with a Boc group. patsnap.com This protected intermediate could potentially be resolved into its enantiomers, for example by forming diastereomeric salts with a chiral amine, followed by separation and deprotection to yield the enantiopure amino acid, which can then be converted to the desired carboxamide.

Table 3: Potential Methods for Stereoselective Synthesis of this compound

| Method | Key Principle | Starting Material | Potential Reagents/Catalysts | Reference for Principle |

| Chiral Resolution | Formation and separation of diastereomers. | Racemic this compound or a precursor. | Chiral acids or bases (e.g., tartaric acid, brucine). | worktribe.com |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to control stereochemistry. | Achiral precursor. | Chiral (phenyl)ethylamines. | researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Prochiral enamine or ketone precursor. | Chiral transition metal complexes (e.g., Ru(II)-BINAP). | d-nb.info |

| Enzymatic Resolution | Enantioselective enzymatic transformation. | Racemic this compound. | Lipases, proteases. | nih.govnih.gov |

Industrial-Scale Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization, safety, and economic viability.

Process Optimization: Key aspects of process optimization include maximizing yield and purity while minimizing costs and environmental impact. This can involve kinetic studies to identify rate-limiting steps and optimize reaction times. The choice of solvents and reagents is critical; exploring solvent-free methods like mechanochemical synthesis (ball milling) can reduce waste. Catalyst screening and optimization are also essential, for instance, testing different transition-metal catalysts for reductive amination to improve selectivity and yield. A patent for the synthesis of the related 4-aminotetrahydro-2-pyran-4-carboxylic acid describes a process that involves heating, cooling, filtration, and drying steps, which are all critical parameters to control in a large-scale setting. patsnap.com

Scale-up of Enzymatic Processes: For the enzymatic production of chiral this compound, specific challenges arise during scale-up. researchgate.netnottingham.ac.uk These include the cost and stability of the enzyme, cofactor regeneration (if required), and downstream processing to separate the product from the complex reaction mixture. researchgate.netnottingham.ac.uktdx.cat The use of immobilized enzymes can facilitate catalyst recovery and reuse, improving the economics of the process. worktribe.com High-cell-density cultivation of recombinant microorganisms can be employed to produce large quantities of the required enzyme. tdx.cat

Safety and Environmental Considerations: The synthesis of this compound may involve hazardous reagents such as sodium cyanide. On an industrial scale, the handling of such materials requires strict safety protocols and closed systems to prevent exposure and environmental contamination. Waste management, including the neutralization and disposal of hazardous byproducts, is a critical component of a sustainable industrial process. The principles of green chemistry, such as using less hazardous reagents and solvents and improving atom economy, are important guiding factors for developing an industrial synthesis. d-nb.info

Table 4: Key Considerations for Industrial-Scale Production

| Consideration | Aspect | Details |

| Process Chemistry | Reaction Conditions | Optimization of temperature, pressure, reaction time, and mixing to maximize yield and minimize byproducts. patsnap.com |

| Reagent & Solvent Selection | Use of cost-effective, safe, and environmentally benign materials. Exploration of solvent-free or aqueous reaction conditions. | |

| Downstream Processing | Development of efficient methods for product isolation and purification, such as crystallization, to achieve high purity. evitachem.com | |

| Enzymatic Synthesis | Enzyme Production & Stability | Large-scale production of stable enzymes, potentially through immobilization or protein engineering. worktribe.comtdx.cat |

| Cofactor Regeneration | Implementation of efficient systems for regenerating costly cofactors like NAD(P)H, if required. scilit.com | |

| Product Recovery | Addressing the challenge of separating the chiral amine product from the reaction mixture containing substrates and byproducts. researchgate.netnottingham.ac.uk | |

| Safety & Environment | Handling of Hazardous Materials | Implementation of robust safety protocols for handling toxic reagents like cyanides. |

| Waste Management | Development of procedures for the safe disposal and neutralization of chemical waste. | |

| Green Chemistry | Application of principles to reduce environmental impact, such as improving atom economy and using renewable feedstocks. d-nb.info |

Chemical Reactivity and Derivatization Studies of 4 Aminooxane 4 Carboxamide

Reactivity Profiles of the Carboxamide Functional Group within 4-Aminooxane-4-carboxamide

The carboxamide group is a key functional moiety in this compound, influencing its chemical reactivity and potential for derivatization.

Oxidation Reactions and Subsequent Derivative Formation

The carboxamide functional group itself is generally resistant to oxidation under mild conditions. However, the neighboring amino group can be oxidized, which can indirectly lead to derivatives of the carboxamide. For instance, oxidation of the amino group could precede cyclization or rearrangement reactions that involve the carboxamide moiety. While direct oxidation of the carboxamide is not a common transformation, strong oxidizing agents under harsh conditions could potentially lead to degradation of the molecule.

Common oxidizing agents that could be used to target the amino group include hydrogen peroxide and potassium permanganate. The resulting products from such reactions would likely be nitroso or nitro derivatives, which could then be used in further synthetic steps.

Reduction Reactions and Modification of the Carboxamide Moiety

The carboxamide group in this compound can undergo reduction to yield an amine. This transformation is a valuable method for modifying the carboxamide moiety and introducing new functionalities. The choice of reducing agent is crucial for achieving the desired outcome and ensuring chemoselectivity, especially in the presence of the amino group.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide to the corresponding amine. rsc.org Milder reducing agents such as sodium borohydride (B1222165) may also be employed, potentially offering greater selectivity. The use of borane (B79455) complexes, like borane tetrahydrofuran (B95107) (BH₃-THF), presents another effective method for the reduction of carboxamides. libretexts.org

Table 1: Common Reducing Agents for Carboxamide Reduction and Their Potential Products

| Reducing Agent | Potential Product | Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Typically in an ether solvent like THF, may require elevated temperatures. rsc.orglibretexts.org |

| Sodium Borohydride (NaBH₄) | Primary Amine | Often used in alcoholic solvents; reactivity can be enhanced with additives. |

| Borane (BH₃) Complexes | Primary Amine | Can be used in various ether solvents like THF, often at room temperature. libretexts.org |

Nucleophilic and Electrophilic Substitution Pathways at the Carboxamide

The carboxamide group can participate in nucleophilic acyl substitution reactions, although it is less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. byjus.com These reactions typically require activation of the carbonyl group. For instance, under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. byjus.com

Electrophilic substitution at the carboxamide nitrogen is also possible. For example, acylation can occur with reagents like acyl chlorides under basic or acidic conditions. The choice of reagents and reaction conditions is critical to control the outcome and avoid side reactions involving the amino group.

Reactivity of the Amino Group in this compound

The primary amino group at the 4-position of the oxane ring is a key site of reactivity. cymitquimica.com It can readily undergo a variety of chemical transformations, making it a versatile handle for derivatization.

The amino group can act as a nucleophile, participating in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Aldehydes and Ketones: Condensation to form imines (Schiff bases), which can be further reduced to secondary amines. smolecule.comlibretexts.org

The basicity of the amino group also allows for salt formation with acids. cymitquimica.com Furthermore, the amino group can be oxidized to nitroso or nitro derivatives using appropriate oxidizing agents.

Chemical Transformations of the Oxane Ring System

The oxane ring, being a saturated heterocycle, is generally stable. However, under certain conditions, ring-opening reactions can occur. These transformations typically require harsh conditions, such as strong acids or bases at elevated temperatures. For instance, acid-catalyzed ring-opening could potentially lead to the formation of a diol or other linear structures, depending on the reaction conditions and the presence of other nucleophiles.

Coordination Chemistry of this compound as a Ligand

The presence of both an amino group and a carboxamide group, with their respective nitrogen and oxygen atoms, makes this compound a potential ligand for coordination with metal ions. smolecule.com These functional groups can act as electron-pair donors (Lewis bases) to a metal center (Lewis acid). libretexts.org

The molecule could potentially act as a bidentate ligand, coordinating to a metal ion through both the amino nitrogen and the carbonyl oxygen of the carboxamide group. This would form a stable chelate ring. libretexts.org The coordination of this compound to metal ions can lead to the formation of metal complexes with interesting structural and potentially catalytic properties. smolecule.com The study of such complexes could reveal novel applications in areas like catalysis and materials science. smolecule.comscispace.com

Strategies for Directed Derivatization toward Structure-Activity Relationship (SAR) Investigations

Directed derivatization is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to understand how specific structural features influence its biological activity. This process, known as a Structure-Activity Relationship (SAR) investigation, is crucial for optimizing a molecule's potency, selectivity, and pharmacokinetic properties. For this compound, its structure presents two primary functional groups amenable to chemical modification: the primary amino group (-NH₂) and the primary carboxamide group (-CONH₂). These groups, attached to a rigid oxane scaffold, serve as key handles for generating a library of analogues to probe interactions with biological targets.

The core objective of derivatizing this compound is to explore the chemical space around its scaffold. The amino and carboxamide moieties can participate in crucial hydrogen bonding with enzymes and proteins, which may be fundamental to the compound's mechanism of action. By systematically altering these groups, researchers can map the binding pocket of a target protein and identify modifications that enhance desired biological effects, such as antibacterial or anticancer activity.

Derivatization of the Primary Amino Group

The nucleophilic primary amino group is a versatile site for derivatization. Common strategies include acylation, sulfonylation, and alkylation to introduce a wide variety of substituents.

Acylation: This is one of the most common strategies, involving the reaction of the amino group with acylating agents like acyl chlorides or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to form a new amide bond. This allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic rings, to probe how size, electronics, and hydrophobicity affect activity.

Sulfonylation: Reacting the amino group with various sulfonyl chlorides yields sulfonamide derivatives. The sulfonamide linker has different geometric and hydrogen-bonding properties compared to an amide, offering another avenue for SAR exploration.

Boc Protection: In multi-step syntheses, the amino group is often temporarily protected, for example with a di-tert-butyl dicarbonate (B1257347) (Boc) group, to prevent it from participating in unwanted side reactions.

The following table illustrates potential derivatization strategies at the amino group.

| Reaction Type | Reagent Example | Resulting Moiety | Rationale for SAR |

| Acylation | Benzoyl chloride | N-Benzoyl | Introduces an aromatic ring to explore π-stacking interactions. |

| Acylation | Acetyl chloride | N-Acetyl | Adds a small, neutral group to probe steric tolerance. |

| Sulfonylation | Tosyl chloride | N-Tosyl | Introduces a sulfonamide linker to alter H-bonding and geometry. |

| Acylation | Nicotinoyl chloride | N-Nicotinoyl | Incorporates a basic heterocyclic ring for potential new interactions. |

Derivatization of the Primary Carboxamide Group

The carboxamide group is also a key site for modification, though it sometimes requires harsher conditions or multi-step pathways.

Hydrolysis and Re-amidation: The carboxamide can be hydrolyzed to a carboxylic acid. This resulting 4-aminooxane-4-carboxylic acid intermediate is a highly versatile precursor for creating an extensive library of new amide derivatives by coupling it with a wide range of primary and secondary amines. evitachem.comcymitquimica.com This strategy is fundamental in many SAR studies involving carboxamides. researchgate.netmdpi.com

Reduction: The use of strong reducing agents like lithium aluminum hydride can reduce the carboxamide to a primary amine, fundamentally altering the functionality from a hydrogen-bond donor/acceptor to a basic, hydrogen-bond donating group.

Dehydration: The primary carboxamide can be dehydrated to form a nitrile (-C≡N). The nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor, serving as a bioisosteric replacement for the carbonyl oxygen.

Illustrative SAR Findings

The table below outlines hypothetical SAR data based on common findings in medicinal chemistry, illustrating how systematic derivatization can lead to improved activity.

| Derivative Structure | Modification Site | Modification Type | Observed Activity (Hypothetical) | SAR Interpretation |

| Parent Compound | - | - | Baseline | Starting point for optimization. |

| Derivative A | Amino Group | Acylation with 4-chlorobenzoyl chloride | Increased | The chloro-substituted phenyl ring may occupy a hydrophobic pocket, enhancing binding. |

| Derivative B | Amino Group | Acylation with 3-pyridylacetyl chloride | Moderate Increase | The pyridyl nitrogen may form an additional hydrogen bond or salt bridge. |

| Derivative C | Carboxamide Group | Hydrolysis, then amidation with cyclopropylamine | Decreased | The N-cyclopropylamide is not as effective as the primary amide, suggesting the -NH₂ is crucial for H-bonding. |

| Derivative D | Carboxamide Group | Reduction to aminomethyl | Lost | Complete loss of activity indicates the carbonyl oxygen is essential for binding. |

These examples demonstrate that a directed and systematic approach to derivatization is essential for elucidating the structure-activity relationships of this compound, paving the way for the design of more potent and selective therapeutic agents.

Biological Activities and Pharmacological Investigations of 4 Aminooxane 4 Carboxamide and Its Derivatives

Antimicrobial Efficacy and Mechanistic Elucidation

There is currently no available data in the reviewed scientific literature specifically detailing the antibacterial spectrum and potency of 4-Aminooxane-4-carboxamide derivatives.

There is currently no available data in the reviewed scientific literature specifically detailing the antifungal spectrum and efficacy of this compound derivatives.

There is currently no available data in the reviewed scientific literature specifically proposing mechanisms of antimicrobial action for this compound.

Antiviral Properties and Therapeutic Relevance

There is currently no available data in the reviewed scientific literature regarding the inhibition of viral replication, including HIV-1 reverse transcriptase, by this compound derivatives.

There is currently no available data in the reviewed scientific literature regarding other antiviral activities of this compound derivatives.

Anticancer and Antitumor Activities of this compound Derivatives

Derivatives of this compound have demonstrated notable potential as anticancer and antitumor agents. These compounds have been the subject of extensive research to evaluate their efficacy and mechanisms of action against various cancer types.

A series of N-substituted 1H-indole-2-carboxamides, which are derivatives of this compound, have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.govmdpi.com The antiproliferative activity was assessed using the MTT assay against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines. nih.govmdpi.com Several of these derivatives exhibited significant and selective inhibition of cancer cell proliferation. nih.govmdpi.com

Notably, certain carboxamide derivatives demonstrated potent activity against specific cell lines. For instance, compounds 12 and 14, along with compound 4, showed strong antitumor activity against K-562 leukemia cells, with IC50 values of 0.33 µM and 0.61 µM, respectively. nih.govmdpi.com Another derivative, compound 10, was particularly effective against HCT-116 colon cancer cells, displaying an IC50 value of 1.01 µM. nih.gov In contrast, the antiproliferative effect against the HCT-116 cell line was weakest for p-nitrobenzene carboxamide 8, with an IC50 value of 32.0 µM. nih.gov The activity against MCF-7 breast cancer cells was generally moderate. nih.gov

Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed the ability to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations. mdpi.com Thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4 (CA-4), also exhibited anticancer activity, with compounds 2b and 2e being the most active against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. nih.govresearchgate.net

Furthermore, 4-aminoquinoline-triazine based hybrids have been investigated for their anticancer potential across 60 human cancer cell lines, showing activity in a range of these lines. rsc.orgelsevierpure.com The antiproliferative activities of furyl carboxamide derivatives were also evaluated against the human colorectal carcinoma HCT-116 cell line. dergipark.org.tr

Table 1: Proliferation Inhibitory Activities of Carboxamide Derivatives against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |

|---|---|---|---|

| Compound 4 | - | - | 0.61 |

| Compound 8 | 32.0 | - | - |

| Compound 10 | 1.01 | - | - |

| Compound 12 | - | - | 0.33 |

| Compound 14 | - | - | 0.61 |

| Compound 2b (Thiophene) | 5.46 (Hep3B) | - | - |

| Compound 2e (Thiophene) | 12.58 (Hep3B) | - | - |

IC50 values represent the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. Data for some compounds against certain cell lines were not available in the provided search results.

The anticancer effects of this compound derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. The indole (B1671886) moiety, a common structural feature in these derivatives, is known to play a role in modulating critical signaling pathways involved in apoptosis and cell cycle regulation. mdpi.com

For example, 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), an AMP-kinase activator, has been shown to inhibit the proliferation of various cancer cells by causing an arrest in the S-phase of the cell cycle. nih.gov This cell cycle arrest is accompanied by an increased expression of the proteins p21, p27, and p53, and the inhibition of the PI3K-Akt pathway. nih.gov

Studies on novel platinum (Pt) analogues, JM149 and JM335, which are cis and trans isomers of ammine(cyclohexylamine)dihydroxodichloroplatin(IV), have demonstrated their ability to initiate apoptosis in the CH1 human ovarian carcinoma cell line at physiologically relevant concentrations. nih.gov The primary cell cycle effect of these drugs at twice their IC50 concentration was a slowdown in the S-phase traverse, during which the majority of apoptosis appeared to occur. nih.gov However, at five times the IC50 concentration of JM335, cells appeared to be arrested in all phases of the cell cycle, with a notable buildup of cells in the G2 phase, indicative of a G2/M block. nih.gov

Furthermore, novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis in colorectal cancer cells. nih.gov Investigations into 4-aminoquinoline-triazine based hybrids also identified apoptosis as the mode of growth inhibition. rsc.orgelsevierpure.com The compound 5q, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, was found to slow the progression of cancer cells by inducing apoptosis and necrosis. mdpi.com

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Derivatives of this compound have shown promising selective cytotoxicity against various tumor models.

In vitro studies using N-substituted 1H-indole-2-carboxamides demonstrated notable selectivity towards cancer cells compared to normal human dermal fibroblasts. nih.govmdpi.com These derivatives exhibited selectivity indices (SIs), calculated as the ratio of the IC50 for normal fibroblasts to the IC50 for cancer cells, ranging from 3.1 to 99.4 for colon cancer, 1.0 to 14.0 for breast cancer, and 1.0 to 303 for leukemia. nih.gov Specifically, carboxamides 12 and 14 showed the highest antitumor activities against K-562 leukemia cells with excellent safety margins, boasting selectivity indices of 303 and 164, respectively. nih.govmdpi.com

The compound 5q, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, was identified as a promising agent that significantly inhibited the growth of colon cancer in vivo, with a suppression rate ranging from 70% to 90%. mdpi.com This suggests a potent and selective action against this specific tumor model.

Table 2: Selectivity Indices (SIs) of Carboxamide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Cancer Cell Line | Selectivity Index (SI) |

|---|---|---|

| Carboxamide 12 | K-562 (Leukemia) | 303 |

| Carboxamide 14 | K-562 (Leukemia) | 164 |

| General Range | Colon Cancer | 3.1 - 99.4 |

| General Range | Breast Cancer | 1.0 - 14.0 |

| General Range | Leukemia | 1.0 - 303 |

The Selectivity Index (SI) is calculated as the IC50 for normal fibroblast cells divided by the IC50 for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Antiparasitic Activities, with a Focus on Antimalarial Effects

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antiparasitic agents, with a particular emphasis on their efficacy against the malaria parasite, Plasmodium falciparum.

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) and showed moderate initial potency. nih.govmmv.orgresearchgate.net Optimization of the initial screening hit led to the development of molecules with low nanomolar in vitro potency. nih.govmmv.orgresearchgate.net Several of these compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model. nih.govmmv.orgresearchgate.net

Furthermore, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives displayed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Notably, compounds SZ14 and SZ9 exhibited potent effects, with IC50 values in the single-digit micromolar range. rsc.org Thiopicolinamide 13i, another carboxamide derivative, was found to have submicromolar activity (IC50 = 142 nM) and was equally effective against both chloroquine-sensitive and -resistant parasites. nih.gov

Combination therapies are a cornerstone of modern malaria treatment. Studies in Senegal have demonstrated the high efficacy of four different antimalarial combinations, including those with artemisinin (B1665778) derivatives, in treating uncomplicated P. falciparum malaria. nih.gov All tested combinations showed excellent clinical and parasitological response rates. nih.gov

A significant breakthrough in understanding the antimalarial mechanism of quinoline-4-carboxamide derivatives was the identification of a novel molecular target: eukaryotic translation elongation factor 2 (eEF2). nih.govmmv.org The lead compound from this series, DDD107498, was found to inhibit PfEF2, the P. falciparum homolog of this essential protein. nih.govmmv.org This discovery is particularly important as it represents a novel mechanism of action for antimalarial drugs. nih.govmmv.org

The inhibition of PfEF2 disrupts protein synthesis in the parasite, leading to its death. nih.gov The compound DDD107498, now also known as M-5717 or cabamiquine, has shown efficacy against both the liver and blood stages of P. falciparum infection and has progressed to preclinical development. nih.govmmv.orgnih.gov The identification of PfEF2 as a druggable target has opened new avenues for the development of novel antimalarial agents that can overcome existing drug resistance mechanisms. nih.gov

In Vivo Efficacy and Lead Optimization

The journey from a promising chemical hit to a viable drug candidate is defined by lead optimization, a process where a compound's structure is systematically modified to enhance its therapeutic properties. For carboxamide derivatives, this has involved targeted efforts to improve potency, selectivity, and oral bioavailability.

Structure-based design and scaffold hopping have been pivotal strategies. For instance, in the development of Tyrosine Kinase 2 (TYK2) inhibitors, lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the discovery of compound 37. nih.gov This compound demonstrated good TYK2 enzyme potency, favorable selectivity against other JAK kinases, and excellent oral exposure in mice. nih.gov Crucially, in a mouse interleukin-12 (B1171171) (IL-12) pharmacodynamic model, compound 37 achieved a statistically significant reduction of the cytokine interferon-γ (IFNγ), confirming that selective TYK2 inhibition could block the IL-12 pathway in a living system. nih.gov

Similarly, a hit-to-lead optimization program for adenosine (B11128) A(2A) receptor antagonists successfully replaced a metabolically unstable ester group in the initial hit with a more robust heteroaromatic group. nih.gov This effort, focused on carboxamides of ethyl 2-amino-4-phenylthiazole-5-carboxylates, produced a compound effective in a model of motor dysfunction relevant to Parkinson's Disease. nih.gov

In another example, a structure-hopping strategy was employed to discover novel 4-aminoquinoline-3-carboxamide derivatives as potent, reversible Bruton's Tyrosine Kinase (BTK) inhibitors. nih.gov This approach significantly improved drug-like properties, especially aqueous solubility, compared to a previous cinnoline (B1195905) scaffold. nih.gov The most potent resulting compound, 25, effectively reduced paw swelling in a rodent model of collagen-induced arthritis, showcasing its in vivo efficacy. nih.gov

Modulation of Enzyme and Receptor Activity

Carboxamide derivatives have been investigated for their ability to modulate a wide range of enzymes and receptors, demonstrating their versatility as a chemical scaffold for targeting various diseases.

The Janus kinases (JAKs)—JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that are essential for signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases. acs.org Consequently, inhibiting JAKs is a major therapeutic strategy, and various carboxamide scaffolds have been developed as potent inhibitors. acs.orgresearchgate.net

The goal is often to achieve selectivity for specific JAK family members to maximize efficacy while minimizing side effects. acs.org For example, a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed to create selective JAK1 inhibitors. nih.gov Within this series, the derivative 2j showed a significant 24.7-fold selectivity for JAK1 over JAK2, with an IC50 of 2.2 µM for JAK1. nih.gov Molecular docking studies suggested that its aminoethyl group is well-positioned to exploit subtle size differences between the ligand-binding sites of JAK1 and JAK2. nih.gov

In another study, optimization of a diaminopyrimidine-carboxamide scaffold led to the discovery of compound 11i , a potent and orally bioavailable inhibitor selective for JAK3. nih.gov This compound showed good anti-arthritic activity in preclinical models, suggesting its potential as a therapeutic option for rheumatoid arthritis. nih.gov Pyrrolo[1,2-b]pyridazine-3-carboxamides represent another class of JAK inhibitors, with research identifying preferred substituents on the core structure to enhance activity. researchgate.net

Table 1: Inhibitory Activity of Selected Carboxamide Derivatives against JAKs

| Compound | Scaffold | Target(s) | IC50 | Selectivity | Source(s) |

|---|---|---|---|---|---|

| Peficitinib | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1/JAK2/JAK3/TYK2 | 0.40/0.83/2.10/1.95 nM | Pan-JAK | researchgate.net |

| Compound 2j | 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | 2.2 µM | 24.7-fold vs JAK2 | nih.gov |

| Compound 11i | 2,4-diaminopyrimidine-5-carboxamide | JAK3 | - | Preferentially inhibits JAK3 over JAK1 | nih.gov |

| Upadacitinib | - | JAK1 | - | Higher selectivity for JAK1 vs JAK2/JAK3 | researchgate.net |

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate (B1630785) receptor, is a critical component of excitatory signaling in the central nervous system. mdpi.com Its overactivation in the spinal cord's dorsal horn leads to a phenomenon called central sensitization, which underlies chronic pain states. nih.govtandfonline.com Therefore, modulating AMPA receptors (AMPARs) is a promising strategy for pain management. nih.gov

Isoxazole-4-carboxamide derivatives have emerged as intriguing and potent modulators of AMPA receptors. nih.gov Electrophysiological studies on HEK293t cells expressing AMPA receptor subunits demonstrated that these derivatives can significantly inhibit receptor activity. researchgate.netresearchgate.net Specifically, compounds designated CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction, respectively, in AMPA receptor-mediated currents. researchgate.netnih.gov This inhibitory action was observed on both homomeric (GluA2) and heteromeric (GluA2/3) receptor subtypes and was accompanied by profound alterations in the receptor's gating properties, including deactivation and desensitization. nih.govnih.gov

The therapeutic potential lies in targeting Ca2+-permeable AMPARs, which are upregulated during persistent inflammation and contribute to neuronal hyperexcitability. mdpi.com By acting as negative allosteric modulators, isoxazole-4-carboxamide derivatives could counteract this pathological process, offering a non-opioid pathway for managing chronic inflammatory pain. nih.gov Conversely, positive allosteric modulators (PAMs) of AMPA receptors have also been investigated, showing potential to attenuate opioid tolerance and dependence, possibly by potentiating descending inhibitory pain circuits. nih.gov

Table 2: Inhibitory Effect of Isoxazole-4-Carboxamide Derivatives on AMPA Receptor Currents

| Compound | Receptor Subtype | Concentration | Inhibition of Current | Source(s) |

|---|---|---|---|---|

| CIC-1 | GluA2, GluA2/3 | 16 µM | ~8-fold reduction | nih.govnih.gov |

| CIC-2 | GluA2, GluA2/3 | 16 µM | ~7.8-fold reduction | nih.govnih.gov |

The Nociceptin/Orphanin FQ (N/OFQ) system, consisting of the 17-amino acid peptide N/OFQ and its G-protein coupled receptor, the NOP receptor, is structurally related to the opioid system but has distinct pharmacology. wikipedia.orgingentaconnect.com While NOP receptor agonists can produce analgesia, blockade of the NOP receptor has been investigated as a novel strategy for developing antidepressants. ingentaconnect.comnih.gov

Preclinical evidence from various animal models suggests that NOP receptor antagonists produce robust antidepressant-like effects. nih.gov These effects are thought to be mediated, at least in part, by the modulation of monoaminergic systems. nih.gov A range of non-peptide NOP antagonists have been developed, including compounds with scaffolds like 3-(4-piperidinyl)pyrrolo[2,3-b]pyridines and 2-(1,2,4-oxadiazol-5-yl)-1H-indoles. ingentaconnect.com These structures highlight the applicability of heterocyclic carboxamide-related scaffolds in targeting this receptor system. Clinical findings have noted altered plasma levels of N/OFQ in patients with major depression, further supporting the NOP receptor as a viable therapeutic target. nih.gov

The versatility of the carboxamide functional group has led to its incorporation into inhibitors targeting a wide array of other enzymes.

Bruton's Tyrosine Kinase (BTK): As mentioned previously, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible BTK inhibitors for treating rheumatoid arthritis. nih.gov

Farnesyl Protein Transferase (FPT): Novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of a benzo nih.govnih.govcyclohepta[1,2-b]pyridine scaffold were synthesized as FPT inhibitors, which have potential as anticancer agents. nih.gov

Digestive Enzymes: Synthetic amino acid derivatives containing a carboxamide linkage have shown inhibitory potential against key digestive enzymes. nih.gov They have been found to inhibit pancreatic α-amylase and α-glucosidase, which are therapeutic targets for type 2 diabetes, and pancreatic lipase (B570770), a target for obesity management. nih.gov

Monoamine Oxidase (MAO): Phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters and targets for treating Parkinson's disease. bohrium.com

Carbonic Anhydrase (CA): Coumarin sulfonamides, which can incorporate carboxamide linkers, have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including tumor-associated ones like hCA IX and XII. mdpi.com

Table 3: Other Enzyme Targets for Carboxamide Derivatives

| Enzyme Target | Inhibitor Class/Scaffold | Therapeutic Application | Source(s) |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | 4-Aminoquinoline-3-carboxamide | Rheumatoid Arthritis | nih.gov |

| Farnesyl Protein Transferase (FPT) | Benzo nih.govnih.govcyclohepta[1,2-b]pyridine carboxamides | Cancer | nih.gov |

| Pancreatic α-Amylase, α-Glucosidase | Synthetic amino acid derivatives | Type 2 Diabetes | nih.gov |

| Pancreatic Lipase | Synthetic amino acid derivatives | Obesity | nih.gov |

| Monoamine Oxidase (MAO) | Phenylquinoline-4-carboxylic acid derivatives | Parkinson's Disease | bohrium.com |

| Carbonic Anhydrase (hCA) | Coumarin-based derivatives | Cancer | mdpi.com |

Investigations into Metabolic Pathway Modulation

Beyond direct enzyme or receptor inhibition, certain carboxamide derivatives can be metabolized by cells and actively modulate metabolic pathways. A key example is 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR) , an endogenous nucleoside related to nicotinamide. nih.govnih.gov

Studies have shown that various human cell types, including cancer cells and endothelial cells, can metabolize 4PYR into its monophosphate, diphosphate, and triphosphate forms, as well as an NAD analogue known as 4PYRAD. nih.gov This metabolic conversion is not benign; it is associated with a deterioration of cellular energetics, including a decrease in the glycolytic rate and a reduction in ATP levels. nih.govnih.gov The enzymes adenosine kinase and cytosolic 5'-nucleotidase II have been implicated in these metabolic conversions. nih.gov

Furthermore, 4PYR has been investigated as a potential "oncometabolite." nih.gov In a murine breast cancer model, 4PYR was found to facilitate lung metastasis without affecting primary tumor growth. nih.gov This effect was linked to its ability to increase the permeability of the lung endothelium, potentially aiding the metastatic process. nih.gov These findings suggest that the accumulation of specific carboxamide metabolites can actively influence cancer progression. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Pathways

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like type 2 diabetes. nih.gov The activation of AMPK can be achieved by compounds that mimic the effects of AMP, the cell's natural energy sensor.

While direct studies on this compound's effect on AMPK are not extensively documented in publicly available literature, the principle of AMPK activation by carboxamide-containing molecules is well-established. A prominent example is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is metabolized intracellularly to an AMP mimetic that directly activates AMPK. nih.govresearchgate.net This activation triggers a cascade of events, including the suppression of pro-inflammatory pathways like NF-κB, highlighting a potential anti-inflammatory role for AMPK activators. researchgate.net AICAR's ability to activate AMPK has been shown to protect against inflammation-driven muscle wasting, a condition known as cachexia. nih.gov Given the structural similarities in the carboxamide functional group, it is hypothesized that derivatives of this compound could be designed to interact with the AMPK system, although further research is required to confirm this potential.

Allosteric Regulation of Glycogen (B147801) Phosphorylase

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. Its inhibition is a validated strategy for controlling hyperglycemia in type 2 diabetes. nih.gov The enzyme has multiple allosteric sites that can be targeted by small molecule inhibitors, offering numerous opportunities for drug design. nih.gov

Derivatives containing a carboxamide scaffold have been a fertile ground for the discovery of novel GP inhibitors. These compounds often target the enzyme's catalytic site or other allosteric sites to modulate its activity. For instance, various heterocyclic carboxamide derivatives have demonstrated significant inhibitory potential against different isoforms of glycogen phosphorylase.

Research into different classes of carboxamide-based inhibitors has yielded potent molecules, underscoring the viability of this chemical class for targeting glycogen phosphorylase.

| Derivative Class | Example Compound/Series | Target Isoform(s) | Potency (IC50/Ki) | Reference |

| 2-oxo-1,2-dihydropyridin-3-yl amides | N/A | GPa | IC50 = 6.3 µM (most potent) | nih.gov |

| N-(β-d-glucopyranosyl)-imidazolecarboxamides | 1- and 2-naphthyl-substituted derivatives | Rabbit Muscle GPb | Ki ≈ 3–4 µM | mdpi.com |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | Compound 1 | PYGB, PYGM, PYGL | IC50 = 90.27 nM (PYGB) | mdpi.com |

The data clearly indicates that the carboxamide moiety is a versatile functional group for designing GP inhibitors. The 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, for example, shows remarkable potency and selectivity for the brain isoform of glycogen phosphorylase (PYGB). mdpi.com Similarly, N-(β-d-glucopyranosyl)-imidazolecarboxamides have been identified as low micromolar inhibitors of rabbit muscle GPb. mdpi.com The success of these varied carboxamide scaffolds suggests that the this compound core could be a valuable starting point for developing new GP inhibitors.

Broader Applications in Drug Discovery and Development

The unique three-dimensional structure of this compound, featuring a saturated oxane ring and a quaternary center with both amine and carboxamide groups, makes it an attractive scaffold for broader applications in drug discovery.

Use as Building Blocks for Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, but with improved stability, bioavailability, and biological activity. The use of non-canonical amino acids is a cornerstone of peptidomimetic design. The this compound structure can be considered a constrained, non-canonical α-amino acid analogue. The tetrahydropyran (B127337) ring imposes conformational rigidity, which can be highly advantageous in drug design by pre-organizing the molecule into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for a biological target. The incorporation of such constrained cyclic structures is a known strategy to enhance the properties of peptide-based drugs.

Scaffold for the Design of Novel Therapeutic Agents

A molecular scaffold is the core structure of a molecule upon which various functional groups are appended to create a library of new compounds. The this compound core possesses several features that make it a promising scaffold. The oxane ring is a common motif in biologically active molecules and is considered a "privileged" structure in medicinal chemistry. Saturated heterocycles like tetrahydropyran are metabolically stable and provide a three-dimensional framework that can be explored to orient substituents in precise vectors to interact with biological targets. sigmaaldrich.com

The geminal amino and carboxamide groups at the 4-position offer two distinct points for chemical modification, allowing for the creation of diverse chemical libraries. This dual functionality can be exploited to interact with multiple points in a receptor's binding pocket. The utility of related heterocyclic carboxamide scaffolds has been demonstrated in the development of selective Janus kinase 1 (JAK1) inhibitors, where a 4-amino-pyrrolopyridine-5-carboxamide core was successfully employed. nih.gov Furthermore, the broader class of benzodioxane-containing compounds, which share the oxane ring system, has proven to be a versatile scaffold for designing a wide range of bioactive agents, including antibacterial and antitumor compounds. nih.gov These examples underscore the potential of the this compound scaffold as a versatile starting point for the development of new generations of therapeutic agents.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Aminooxane 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative atoms and unsaturated groups tend to deshield nearby protons, causing them to resonate at higher chemical shift values (downfield). libretexts.org

In a typical ¹H NMR spectrum of a compound containing an oxane ring, protons on carbons adjacent to the oxygen atom would be expected to appear in the range of 3.6-4.5 ppm. pdx.educompoundchem.comchemistrysteps.com Protons on the amide group (NH) can vary widely in chemical shift, typically between 5.0 and 8.5 ppm, depending on the solvent and temperature. compoundchem.comucl.ac.uk The specific chemical shifts and coupling patterns observed in the ¹H NMR spectrum of 4-Aminooxane-4-carboxamide are crucial for confirming its structure.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Amide NH | 5.0 - 8.5 | Broad singlet |

| Oxane CH₂ (adjacent to O) | 3.6 - 4.5 | Multiplet |

| Oxane CH₂ | 1.5 - 2.5 | Multiplet |

| Amino NH₂ | 1.0 - 4.0 | Broad singlet |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature. compoundchem.comucl.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. masterorganicchemistry.com The chemical shift range for ¹³C is much broader than for ¹H, typically spanning from 0 to 220 ppm. oregonstate.educompoundchem.com

For this compound, the carbonyl carbon of the carboxamide group is expected to resonate in the downfield region, typically between 165 and 180 ppm. compoundchem.comhw.ac.uklibretexts.orgyoutube.com The carbons of the oxane ring attached to the oxygen atom will appear in the range of 60-80 ppm. oregonstate.eduorganicchemistrydata.org The other carbons of the oxane ring will resonate at higher field, in the typical alkane region. compoundchem.com

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carboxamide C=O | 165 - 180 |

| Oxane C (adjacent to O) | 60 - 80 |

| Quaternary Oxane C | 40 - 55 |

| Oxane CH₂ | 20 - 40 |

Note: Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). libretexts.orgoregonstate.edu

Two-Dimensional (2D) NMR Techniques (e.g., Diffusion-Ordered Spectroscopy (DOSY), Nuclear Overhauser Effect Spectroscopy (NOESY))

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei. wikipedia.org

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ox.ac.uknih.gov It can be used to confirm the presence of a single species and to study intermolecular interactions. nih.gov For this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming they belong to the same molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. wikipedia.org This information is crucial for determining the three-dimensional conformation of the molecule, including the relative stereochemistry of substituents on the oxane ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. uvic.canih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govnih.govsemanticscholar.org In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, ESI-MS in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. The carboxamide functional group is readily protonated under these conditions. researchgate.net The observation of this ion allows for the direct determination of the compound's molecular weight. Fragmentation of the parent ion can also be induced to provide structural information. uvic.canih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. uci.edunih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. rsc.org By comparing the experimentally measured accurate mass to the calculated theoretical mass for a proposed molecular formula, the correct formula can be confirmed with a high degree of confidence. uci.edu For this compound (C₅H₁₀N₂O₂), the calculated monoisotopic mass is 130.0742 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. These methods operate on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum provides definitive evidence for its key functional groups: the primary amine (-NH₂), the primary amide (-CONH₂), and the oxane (tetrahydropyran) ring structure. The presence of both an amine and an amide group in a single molecule gives rise to characteristic absorption bands. While specific, experimentally-derived spectra for this exact compound are not widely published in peer-reviewed literature, the expected absorption regions can be predicted based on established spectroscopic data for similar structures.

The N-H stretching vibrations of the primary amine and primary amide typically appear in the region of 3400-3100 cm⁻¹. The primary amine usually shows two bands corresponding to asymmetric and symmetric stretching, while the primary amide also contributes in this region. The C=O stretching vibration of the primary amide (Amide I band) is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the range of 1680-1630 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1640-1550 cm⁻¹. Furthermore, the C-O-C stretching vibration of the oxane ether linkage would produce a strong band in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3400-3250 | Medium |

| Primary Amide | N-H Stretch | 3350-3180 | Medium |

| Alkane | C-H Stretch | 2960-2850 | Medium-Strong |

| Primary Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Primary Amide/Amine | N-H Bend (Amide II) | 1640-1550 | Medium-Strong |

| Oxane Ring | C-O-C Stretch | 1150-1050 | Strong |

This table represents predicted values based on the analysis of functional groups. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of chemical compounds and analyzing reaction mixtures. It offers high resolution, sensitivity, and reproducibility. For a polar compound like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. Due to its polar amine and amide functionalities, this compound is expected to have a relatively short retention time on a standard C18 column when using a high percentage of aqueous mobile phase. The retention time can be modulated by adjusting the mobile phase composition; increasing the organic solvent content will typically decrease the retention time.

Purity assessment by HPLC involves integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is often required for compounds intended for use in pharmaceutical research and development.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis